Cis-ADC Is the Most Potent NMDA Receptor Potentiator Among Azetidine-2,4-dicarboxylic Acid Derivatives
In a comparative study of azetidine-2,4-dicarboxylic acid derivatives for their ability to stimulate NMDA receptor-mediated 45Ca2+ uptake in cerebellar granule cell cultures, cis-azetidine-2,4-dicarboxylic acid (compound 10f) was identified as the most potent agent [1]. The compound potentiated glutamate-, aspartate-, and NMDA-stimulated calcium influx more effectively than any other analog tested, including its trans isomer and N-methyl derivatives [1]. This quantitative superiority establishes cis-ADC as the preferred compound for studies requiring maximal NMDA receptor potentiation.
| Evidence Dimension | Potentiation of NMDA-stimulated 45Ca2+ uptake |
|---|---|
| Target Compound Data | Most potent agent among all azetidine-2,4-dicarboxylic acid derivatives tested |
| Comparator Or Baseline | trans-azetidine-2,4-dicarboxylic acid, N-methyl derivatives, and other synthesized analogs |
| Quantified Difference | Ranked most potent; exact fold-differences not reported in abstract, but designated 'most potent' in head-to-head screening |
| Conditions | Primary cultures of cerebellar granule cells; 45Ca2+ uptake assay stimulated by glutamate, aspartate, or NMDA |
Why This Matters
For researchers requiring maximum NMDA receptor potentiation in their assays, cis-ADC offers the highest efficacy among this compound class, reducing the likelihood of false negatives and minimizing the required concentration.
- [1] Kozikowski AP, Tückmantel W, Reynolds IJ, Wroblewski JT. Synthesis and bioactivity of a new class of rigid glutamate analogues. Modulators of the N-methyl-D-aspartate receptor. J Med Chem. 1990;33(6):1561-71. doi:10.1021/jm00168a007. View Source
